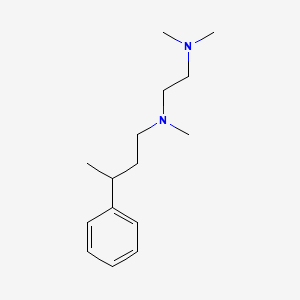
N,N,N'-trimethyl-N'-(3-phenylbutyl)-1,2-ethanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N'-trimethyl-N'-(3-phenylbutyl)-1,2-ethanediamine, also known as TPE-235, is a chemical compound that belongs to the family of monoamine transporter inhibitors. It is widely used in scientific research to study the mechanisms of action and physiological effects of monoamine transporters.
Mecanismo De Acción
N,N,N'-trimethyl-N'-(3-phenylbutyl)-1,2-ethanediamine exerts its effects by binding to the monoamine transporters and blocking their ability to transport neurotransmitters back into the presynaptic neuron. This leads to increased levels of dopamine, norepinephrine, and serotonin in the synaptic cleft, which enhances neurotransmission and produces a range of physiological effects.
Biochemical and Physiological Effects:
The inhibition of monoamine transporters by N,N,N'-trimethyl-N'-(3-phenylbutyl)-1,2-ethanediamine leads to a range of biochemical and physiological effects. These include increased locomotor activity, enhanced reward-related behavior, improved cognitive function, and reduced anxiety and depression-like behaviors. N,N,N'-trimethyl-N'-(3-phenylbutyl)-1,2-ethanediamine has also been shown to have neuroprotective effects in animal models of Parkinson's disease and stroke.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N,N'-trimethyl-N'-(3-phenylbutyl)-1,2-ethanediamine has several advantages for lab experiments, including its high potency and selectivity for monoamine transporters, its ability to cross the blood-brain barrier, and its relatively long half-life. However, N,N,N'-trimethyl-N'-(3-phenylbutyl)-1,2-ethanediamine also has limitations, including its potential for off-target effects and its toxicity at high doses.
Direcciones Futuras
There are several future directions for research on N,N,N'-trimethyl-N'-(3-phenylbutyl)-1,2-ethanediamine. These include further studies of its mechanisms of action and physiological effects, the development of more selective and potent monoamine transporter inhibitors, and the investigation of its potential therapeutic applications in neurological and psychiatric disorders. Additionally, the use of N,N,N'-trimethyl-N'-(3-phenylbutyl)-1,2-ethanediamine in combination with other drugs or therapies may enhance its efficacy and reduce its potential side effects.
Métodos De Síntesis
The synthesis of N,N,N'-trimethyl-N'-(3-phenylbutyl)-1,2-ethanediamine involves a series of chemical reactions that require specialized equipment and expertise. The process starts with the reaction of 3-phenylbutylamine with 2-bromo-N,N-dimethylethanamine, followed by the reaction of the resulting intermediate with sodium hydride and ethylene glycol. The final product is obtained by the reaction of the intermediate with trimethylamine.
Aplicaciones Científicas De Investigación
N,N,N'-trimethyl-N'-(3-phenylbutyl)-1,2-ethanediamine has been extensively used in scientific research to study the mechanisms of action and physiological effects of monoamine transporters. It is a potent inhibitor of the dopamine transporter, the norepinephrine transporter, and the serotonin transporter, which are responsible for the reuptake of these neurotransmitters into presynaptic neurons. By inhibiting these transporters, N,N,N'-trimethyl-N'-(3-phenylbutyl)-1,2-ethanediamine increases the levels of dopamine, norepinephrine, and serotonin in the synaptic cleft, leading to enhanced neurotransmission.
Propiedades
IUPAC Name |
N,N,N'-trimethyl-N'-(3-phenylbutyl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2/c1-14(15-8-6-5-7-9-15)10-11-17(4)13-12-16(2)3/h5-9,14H,10-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTXXBYVLJMVOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN(C)CCN(C)C)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,N'-trimethyl-N'-(3-phenylbutyl)ethane-1,2-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

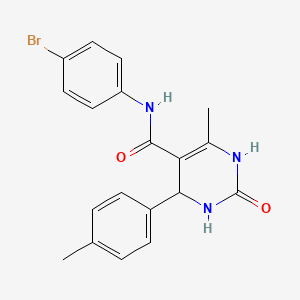
![1-[3-(4-methoxyphenyl)-1-methylpropyl]-4-piperidinecarboxamide](/img/structure/B5060963.png)

![ethyl 1-[3-(methylthio)propanoyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5060983.png)


![4-chloro-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5061004.png)
![2-[4-(2-phenylethoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5061016.png)
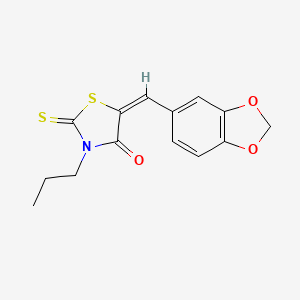
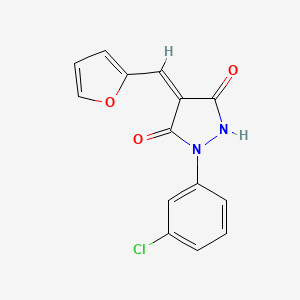
![5-[4-(methylthio)benzylidene]-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5061030.png)
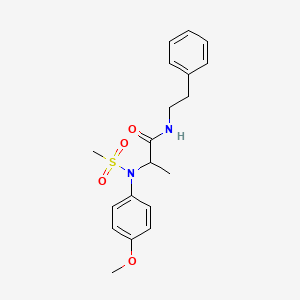
![5-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5061043.png)
![4-chloro-N-{3-(4-fluorophenyl)-5-[2-(methylamino)-2-oxoethyl]-4-oxo-2-thioxo-1-imidazolidinyl}benzamide](/img/structure/B5061048.png)